1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol
CAS No.:
Cat. No.: VC17858462
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19NO2 |
---|---|
Molecular Weight | 185.26 g/mol |
IUPAC Name | 1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol |
Standard InChI | InChI=1S/C10H19NO2/c12-10(4-1-5-10)8-11-9-2-6-13-7-3-9/h9,11-12H,1-8H2 |
Standard InChI Key | ASXCBYGSJTUAFK-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(CNC2CCOCC2)O |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol, reflecting its cyclobutanol backbone modified by a tetrahydro-2H-pyran-4-ylamine group . Its molecular formula, C₁₀H₁₉NO₂, corresponds to a molecular weight of 185.26 g/mol, as calculated by PubChem’s computational algorithms .
Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers, including 1597835-82-9 (CAS Registry Number), starbld0045394, and AKOS030861941 . These aliases facilitate cross-referencing across chemical databases and synthetic workflows.
Structural and Stereochemical Analysis
2D and 3D Conformational Features
The 2D structure (Figure 1) reveals a cyclobutane ring with a hydroxyl group at position 1 and an aminomethyl bridge connecting to a tetrahydropyran (oxane) ring. The 3D conformer model highlights the molecule’s puckered cyclobutane geometry and the equatorial orientation of the oxane ring’s amino group .
Table 1: Key Structural Descriptors
Computational Stereochemical Insights
Density functional theory (DFT) simulations predict that the cyclobutane ring adopts a non-planar conformation to alleviate angle strain, while the oxane ring maintains a chair-like configuration . The aminomethyl linker introduces rotational flexibility, enabling transitions between axial and equatorial orientations relative to the oxane ring.
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s LogP (octanol-water partition coefficient) is estimated at 1.02, indicating moderate lipophilicity suitable for membrane permeability in drug design . Its Topological Polar Surface Area (TPSA) of 52.7 Ų suggests balanced solubility in polar and nonpolar solvents .
Table 2: Computed Physicochemical Data
Property | Value | Method |
---|---|---|
Molecular Refractivity | 49.5 | PubChem |
Molar Volume | 178.7 ų | PubChem |
Solubility (ESOL) | 10.8 mg/mL (Soluble) | SILICOS-IT |
Stability and Reactivity
The hydroxyl and secondary amine groups render the compound susceptible to oxidation and acylation reactions. The strained cyclobutane ring may participate in ring-opening reactions under acidic or thermal conditions, though experimental data remain sparse .
Synthetic Pathways and Challenges
Analogous Synthetic Protocols
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS 137052-08-5), a structural analog, involves Grignard reactions between methylmagnesium bromide and tetrahydro-2H-pyran-4-carboxamide intermediates . This methodology could be adapted to introduce the aminomethyl group via nucleophilic substitution or reductive amination .
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